Structural Differentiation from the Closest Pyridinyl-Pyrazolyl Carboxamide Exemplified ICRAC Inhibitors
The compound is structurally distinct from all exemplified compounds in the relevant ICRAC inhibitor patent (US 2015/0166505 A1). The patent exemplifies pyrazolyl-carboxamides bearing a pyridin-4-yl substituent, but the specific combination of a 5-chlorothiophene-2-carboxamide with an ethyl linker to a 3-(pyridin-4-yl)-1H-pyrazole is not explicitly synthesized or tested [1]. While class-level inference suggests potential CRAC channel inhibitory activity, no IC50 values, selectivity profiles, or in vivo efficacy data are available for this compound. This structural novelty represents an untested chemical space that may offer differentiated pharmacology but currently lacks any quantitative biological validation.
| Evidence Dimension | Exemplified vs. non-exemplified structural space in ICRAC inhibitor patent |
|---|---|
| Target Compound Data | 5-chloro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide (not exemplified) |
| Comparator Or Baseline | Exemplified compounds in US 2015/0166505 A1 (various pyrazolyl-3-carboxamides with pyridinyl substituents; no quantitative data available for comparison) |
| Quantified Difference | Not calculable due to absence of target compound data in the patent |
| Conditions | Patent disclosure analysis; no experimental assay data for target compound |
Why This Matters
Without being an explicitly exemplified compound, any biological activity must be confirmed de novo, making this compound suitable only as a novel chemical probe rather than a validated pharmacological tool.
- [1] Boehringer Ingelheim International GmbH. Pyridinyl-Substituted Pyrazolyl Carboxamides. U.S. Patent Application Publication No. US 2015/0166505 A1, June 18, 2015. View Source
